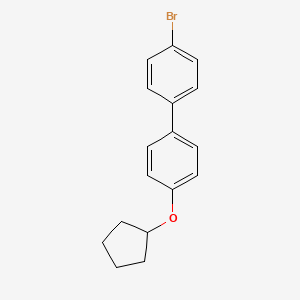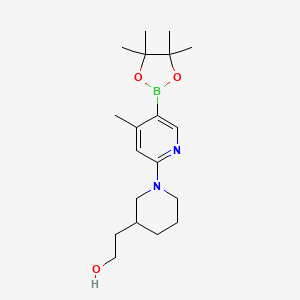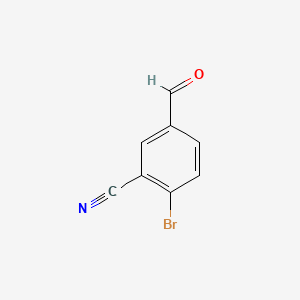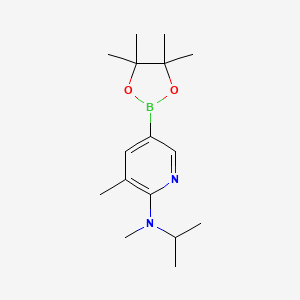
4-Brom-4'-(Cyclopentyloxy)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-4’-(cyclopentyloxy)biphenyl” is a chemical compound with the CAS Number: 1352318-50-3. It has a molecular weight of 317.23 and its IUPAC name is 4’-bromo [1,1’-biphenyl]-4-yl cyclopentyl ether .
Molecular Structure Analysis
The molecular formula of “4-Bromo-4’-(cyclopentyloxy)biphenyl” is C17H17BrO . The InChI Code is 1S/C17H17BrO/c18-15-9-5-13 (6-10-15)14-7-11-17 (12-8-14)19-16-3-1-2-4-16/h5-12,16H,1-4H2 .
Physical And Chemical Properties Analysis
“4-Bromo-4’-(cyclopentyloxy)biphenyl” has a molecular weight of 317.23 . More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“4-Brom-4'-(Cyclopentyloxy)biphenyl” wird in der chemischen Synthese verwendet . Es ist eine Verbindung mit der CAS-Nummer: 1352318-50-3 und einem Molekulargewicht von 317,23 .
Forschung zu bipolaren Kristallen
Es gibt eine Forschungsarbeit, die die besondere Orientierungsstörung in 4-Brom-4'-Nitrobiphenyl (BNBP) und 4-Brom-4'-Cyanobiphenyl (BCNBP) diskutiert, die zu bipolaren Kristallen führt . Obwohl es nicht die genaue Verbindung ist, nach der Sie gefragt haben, ist es eng verwandt und könnte einige Einblicke in die möglichen Anwendungen von “this compound” liefern.
3. Skalierbare Synthese und Reaktionen von Biphenyl In einer Studie über die skalierbare Synthese und Reaktionen von Biphenyl wurden Derivate von Biphenyl, darunter 4,6-Di([1,1’-Biphenyl]-4-yl)-1,3,5-triazin-2-amin und 4,6-Di([1,1’-Biphenyl]-4-yl)-1,3,5-triazin-2-ol, synthetisiert . Dies deutet darauf hin, dass “this compound” möglicherweise in ähnlichen Reaktionen verwendet werden könnte.
Safety and Hazards
The safety data sheet for “4-Bromo-4’-(cyclopentyloxy)biphenyl” suggests that it may cause skin and eye irritation, and may cause respiratory irritation. It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and not to ingest .
Eigenschaften
IUPAC Name |
1-bromo-4-(4-cyclopentyloxyphenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c18-15-9-5-13(6-10-15)14-7-11-17(12-8-14)19-16-3-1-2-4-16/h5-12,16H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENFKMUZOLKPSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718414 |
Source


|
| Record name | 4-Bromo-4'-(cyclopentyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1352318-50-3 |
Source


|
| Record name | 4-Bromo-4'-(cyclopentyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B580445.png)





![5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B580454.png)
![tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B580455.png)
![2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide](/img/structure/B580457.png)
